(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group, a piperidin-4-yl group, a 1H-1,2,3-triazol-4-yl group, and a methanol group . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Novel Triazole Derivatives and Their Patented Applications
Triazole compounds, including the 1H-1,2,3-triazole family, have been extensively studied for their potential in developing new drugs with a wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis of triazole derivatives has been motivated by the successful introduction of various triazoles into the pharmaceutical market, reflecting the ongoing interest in these compounds for therapeutic applications. Innovations in synthesis methods and the biological evaluation of potential uses are continually evolving, highlighting the dynamic nature of research in this area (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The development of novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been a significant area of research, driven by the broad spectrum of biological activities associated with these compounds. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a key "click reaction," has been particularly instrumental in facilitating the synthesis of triazole derivatives. This methodology supports the construction of molecules from a variety of starting materials, contributing to the diversity and specificity of triazole-based compounds for various applications (Kaushik et al., 2019).
Eco-friendly Synthesis Approaches
Recent advancements in eco-friendly procedures for the synthesis of 1,2,3-triazoles highlight the increasing emphasis on sustainable chemistry. Methods utilizing microwave irradiation and novel, easily recoverable catalysts have been explored, aiming to improve the synthesis efficiency, reduce reaction times, and enhance yields. These eco-friendly approaches not only contribute to the development of new triazole derivatives but also align with broader goals of sustainability and environmental stewardship in chemical synthesis (de Souza et al., 2019).
Properties
IUPAC Name |
[1-(1-cyclobutylpiperidin-4-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8,11-12,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKZBFSDFODNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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